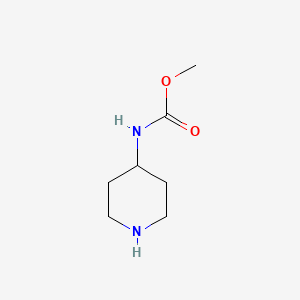

Methyl piperidin-4-ylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl N-piperidin-4-ylcarbamate |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

CBZBASXHQRREBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1CCNCC1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Methyl Piperidin 4 Ylcarbamate

Reactivity of the Carbamate (B1207046) Moiety

The carbamate functional group (-NHCOOCH₃) exhibits reactivity typical of esters and amides, including deprotection and hydrolysis, which are fundamental for subsequent derivatization.

Methyl piperidin-4-ylcarbamate is often synthesized from precursors where the piperidine (B6355638) nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group. The removal of this protecting group is a critical step. The Boc group is characteristically labile in acidic conditions. vulcanchem.comorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane are commonly used to cleave the Boc group, yielding the free secondary amine as its corresponding salt. nih.govdtic.milnih.gov

The mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.com

In complex syntheses involving multiple protecting groups, selective deprotection is crucial. For instance, it is possible to selectively remove an Fmoc group with piperidine while leaving a Boc group intact, demonstrating orthogonal protection strategies. organic-chemistry.orgbeilstein-journals.org Another example is the selective removal of a dM-Dmoc group under specific oxidative conditions without affecting a present Boc group. beilstein-journals.org Thermal methods have also been developed for the selective deprotection of N-Boc groups, where reaction conditions can be tuned to differentiate between various types of amines. acs.org

A key synthetic route to this compound involves the debenzylation of its N-benzyl precursor, methyl (1-benzylpiperidin-4-yl)carbamate. This reaction is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C), yielding the target compound with a free secondary amine on the piperidine ring. researchgate.netgoogle.com

| Precursor | Protecting Group | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Boc | 4M HCl in 1,4-dioxane, room temperature | N-phenyl-N-(piperidin-4-yl)propionamide | dtic.mil |

| tert-Butyl (1-phenethylpiperidin-4-yl)carbamate | Boc | Trifluoroacetic acid (TFA), room temperature | 1-Phenethylpiperidine-4-amine | nih.gov |

| Methyl (1-benzylpiperidin-4-yl)carbamate | Benzyl (B1604629) | H₂, 10% Pd/C, Methanol | This compound | researchgate.netgoogle.com |

| N-Boc piperidine | Boc | Choline chloride:p-toluenesulfonic acid (DES), room temperature | Piperidine | mdpi.com |

The carbamate group in this compound can participate in hydrolysis and transesterification reactions, typical for ester-like functionalities. smolecule.com These reactions can be catalyzed by either acids or bases.

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by an alcohol. mdpi.com While specific studies on this compound are not prevalent, this general mechanism is well-established for carbamates and esters. mdpi.com

In alkaline-catalyzed transesterification, a strong base, such as potassium hydroxide, is used to generate an alkoxide (e.g., methoxide (B1231860) from methanol), which then acts as a potent nucleophile. neptjournal.com This alkoxide attacks the carbamate's carbonyl carbon, leading to the substitution of the original alkoxy group. neptjournal.com The efficiency of such reactions often depends on factors like temperature, catalyst concentration, and the molar ratio of reactants. mdpi.comneptjournal.com

Selective Deprotection Reactions (e.g., from Boc-protected precursors to the free amine or other derivatives)

Functional Group Interconversions on the Piperidine Ring

The secondary amine on the piperidine ring is a key site for derivatization through various reactions, enabling the synthesis of a wide range of analogues.

The nucleophilic nitrogen of the piperidine ring readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation can be achieved using alkyl halides, such as benzyl bromide, in the presence of a weak base like potassium carbonate (K₂CO₃) to neutralize the acid byproduct. researchgate.net Another powerful method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govdtic.mil This method is widely used to introduce a variety of substituents onto the piperidine nitrogen. nih.gov

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents such as acyl chlorides or acid anhydrides. dtic.mil For example, tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate is synthesized via acylation with propionyl chloride. dtic.mil Alternatively, carboxylic acids can be coupled directly to the amine using peptide coupling reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate). ambeed.com N-sulfonylation is another important transformation, accomplished by reacting the amine with sulfonyl chlorides (e.g., methanesulfonyl chloride) to form sulfonamides. vulcanchem.com These derivatization strategies are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| This compound | Benzyl bromide, K₂CO₃, DMF | N-Alkylation | N-benzylpiperidine derivative | researchgate.net |

| tert-Butyl piperidin-4-ylcarbamate | Aniline, Sodium triacetoxyborohydride | Reductive Amination | N-arylpiperidine derivative | dtic.mil |

| N-phenyl-N-(piperidin-4-yl)propionamide | Phenylethyl bromide, K₂CO₃ | N-Alkylation | N-phenylethylpiperidine derivative | dtic.mil |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Propionyl chloride, Diisopropylethylamine | N-Acylation | N-propionylpiperidine derivative | dtic.mil |

| Boc-piperidine | Methanesulfonyl chloride (MsCl), Et₃N | N-Sulfonylation | N-methylsulfonylpiperidine derivative | vulcanchem.com |

Following the derivatization of the piperidine nitrogen, the newly introduced functional groups can undergo further substitution reactions. For instance, if an N-aryl substituent is introduced, it can participate in electrophilic aromatic substitution. More commonly, the attached group may be susceptible to nucleophilic substitution. A prime example is the displacement of a chlorine atom from a 2-chloropyrimidine (B141910) ring, attached to the piperidine nitrogen, by various amines. vulcanchem.com

Similarly, functional groups on a triazole ring attached to the piperidine can be modified. For example, bromination of a 1,2,4-triazole (B32235) ring at the 4-position using N-bromosuccinimide (NBS) provides a handle for subsequent cross-coupling reactions. vulcanchem.com These multi-step synthetic sequences allow for the construction of complex molecular architectures based on the this compound scaffold.

N-Alkylation and N-Acylation Reactions for Derivatization

Oxidation and Reduction Chemistry

The this compound scaffold can undergo both oxidation and reduction reactions, although the carbamate group itself is relatively robust. The piperidine nitrogen can be oxidized to its corresponding N-oxide using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

While the carbamate is stable to many reducing agents, forcing conditions with powerful reagents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the carbamate group to a methylamine. vulcanchem.com More selective reductions can be performed on other parts of derivatized molecules. For example, a nitro group on an aromatic ring attached to the piperidine can be selectively reduced to a primary amine by catalytic hydrogenation, leaving the carbamate moiety untouched. mdpi.com

Formation of N-Oxide Derivatives

The tertiary amine present in the piperidine ring of this compound can undergo oxidation to form the corresponding N-oxide derivative. This transformation is a common metabolic pathway for many drugs containing tertiary amines and can also be achieved synthetically in the laboratory. hyphadiscovery.com The formation of N-oxides can sometimes lead to prodrugs that are converted back to the active parent compound in the body. google.com

Common oxidizing agents used for the N-oxidation of piperidine derivatives include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. jrespharm.com For instance, the oxidation of secondary amines to nitrones, which are related to N-oxides, has been successfully carried out using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. orgsyn.org The reaction with m-CPBA is often performed in a solvent like dichloromethane (B109758) (DCM) at room temperature. google.com The resulting N-oxides are typically stable compounds that can be isolated and characterized. nih.gov

The formation of N-oxides can be influenced by the presence of other functional groups in the molecule. In some cases, where multiple nitrogen atoms are present, selective oxidation at a specific site may be desired. hyphadiscovery.com

Table 1: Synthesis of N-Oxide Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| Piperidine Derivative | m-CPBA | Dichloromethane | Room Temperature | Piperidine N-Oxide | google.com |

| 2-Methylpiperidine | 30% Hydrogen Peroxide | Water | <20°C | 6-Methyl-2,3,4,5-tetrahydropyridine N-oxide | orgsyn.org |

| Isoniazid Hydrazones | m-CPBA | Acetone | Cold | N-Oxide Metabolites | jrespharm.com |

Reduction to Secondary Amines

The carbamate group in this compound can be reduced to a secondary amine, specifically N-methylpiperidin-4-amine. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. google.comnumberanalytics.com LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide variety of functional groups, including esters, carboxylic acids, amides, and carbamates. numberanalytics.commasterorganicchemistry.comlibretexts.org

The reduction of carbamates to amines with LiAlH₄ generally proceeds via a two-step process. First, the hydride attacks the carbonyl carbon of the carbamate. This is followed by the collapse of the tetrahedral intermediate and elimination of an alkoxy or related group, which subsequently undergoes further reduction. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with protic solvents like water and alcohols. numberanalytics.com

A patent describes the reduction of a related compound, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate, to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine using lithium aluminum hydride. google.com The reaction was performed using 1.0 to 5.0 equivalents of the reducing agent. google.com While effective, the use of LiAlH₄ can present safety risks on a large scale due to its vigorous reaction with water. researchgate.net

Alternative, milder reducing systems might be considered, although they may not be as effective for carbamate reduction. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones but is generally not strong enough to reduce esters or carbamates unless used in combination with additives or under specific conditions. libretexts.orgresearchgate.net

Table 2: Reduction of Carbamate Derivatives

| Starting Material | Reagent | Equivalents | Product | Reference |

| Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | Lithium Aluminum Hydride | 1.0 - 5.0 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | google.com |

| Carboxylic Acids, Esters, Amides | Lithium Aluminum Hydride | N/A | Primary Alcohols, Amines | masterorganicchemistry.com |

| Lactam | LiAlH₄ | N/A | Cyclic Amine | researchgate.net |

Methyl Piperidin 4 Ylcarbamate As a Strategic Building Block in Organic Synthesis

Foundation for Complex Chemical Scaffolds

The piperidine (B6355638) ring is a prevalent scaffold in many biologically active compounds and pharmaceuticals. Methyl piperidin-4-ylcarbamate provides a ready-to-use, six-membered nitrogen-containing ring that can be elaborated into more complex structures, including bridged, spirocyclic, and fused heterocyclic systems.

The rigid framework of the piperidine ring in this compound derivatives is an excellent starting point for the synthesis of sterically complex bridged and spirocyclic systems. These three-dimensional structures are of great interest in drug discovery as they can occupy unique regions of chemical space.

Bridged systems, such as the 9-azabicyclo[3.3.1]nonane skeleton, have been synthesized using carbamate-functionalized piperidine precursors. For instance, derivatives like bis(4-fluorophenyl)methyl ((1R,3s,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate have been created through the alkoxycarbonylation of the corresponding bicyclic amine. mdpi.com This demonstrates how the fundamental piperidine structure can be incorporated into more elaborate, bridged architectures that are valuable for creating selective M1 antagonists. mdpi.com

Spirocyclic systems, where two rings share a single atom, are another class of complex molecules accessible from piperidine-based building blocks. The synthesis of spiro-piperidin-4-ones, for example, has been achieved through 1,3-dipolar cycloaddition reactions, yielding compounds with significant antimycobacterial activity. mdpi.com While many syntheses start from piperidin-4-one, the carbamate (B1207046) at the 4-position provides a stable handle that can be carried through multi-step sequences before final cyclization or can be used to direct reactivity. The development of spirocyclic pyrrolidines and other related structures often leverages strategies that can be adapted from piperidine chemistry. mdpi.com

Table 1: Examples of Bridged and Spirocyclic Systems Derived from Piperidine Scaffolds

| System Type | Example Compound/Scaffold | Synthetic Strategy | Reference |

| Bridged System | Bis(4-fluorophenyl)methyl ((1R,3s,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate | Alkoxycarbonylation of a bicyclic amine | mdpi.com |

| Spirocyclic System | Spiro-piperidin-4-ones | 1,3-dipolar cycloaddition of azomethine ylides | mdpi.com |

| Spirocyclic System | Spirocyclic Pyrrolidines | Sakurai reaction followed by further transformations | mdpi.com |

This compound is instrumental in constructing fused heterocyclic systems, where the piperidine ring is merged with another ring system. This approach is widely used to develop novel therapeutic agents.

A prominent example is the synthesis of NLRP3 inflammasome inhibitors. nih.gov In this context, commercially available tert-butyl piperidin-4-ylcarbamate is used as a key starting material. nih.gov It undergoes nucleophilic aromatic substitution with compounds like 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group and cyclization to form a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. nih.govijnrd.org This demonstrates the direct integration of the piperidine moiety into a complex, fused benzimidazole (B57391) system, which is crucial for the biological activity of the final compounds. ijnrd.org

Further, the piperidine-4-yl scaffold has been incorporated into fused thiazole (B1198619) systems, creating molecules with a thiazole-piperidine architecture that are investigated for their potential in drug development. biosynce.com The synthesis of fused bicyclic bldpharm.com-triazoles has also been accomplished using piperidine-4-carboxylic acid derivatives, highlighting the versatility of the piperidine-4-substituted core in creating a variety of fused heterocyclic structures. researchgate.net

Construction of Bridged and Spirocyclic Systems

Precursor for Advanced Synthetic Intermediates

One of the primary roles of this compound is to serve as a precursor to other key synthetic intermediates. The carbamate group acts as a stable protecting group for the 4-amino functionality, allowing for modifications at the piperidine nitrogen (N1 position) before revealing the 4-amino group for subsequent reactions.

The methyl carbamate (or more commonly, the tert-butyl carbamate, Boc) group on the piperidine ring is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary or secondary amine at the C4 position. ijnrd.org This deprotection step is a gateway to a vast array of amine derivatives.

For example, after reacting an acyl chloride with tert-butyl piperidin-4-ylcarbamate, the Boc group can be removed to yield a free amine. nih.gov This amine is then available for further coupling reactions, such as with diphenyl cyanocarbonimidate, to create more complex structures like O-phenylisourea derivatives. nih.gov An efficient, scalable process for producing this compound para-toluene sulfonate salt has been developed, underscoring its importance as a building block for numerous active pharmaceutical ingredients. google.com This process highlights its role in providing access to piperidine derivatives that are valuable as serotonin (B10506) receptor agents and JAK inhibitors. google.com

Table 2: Synthesis of Amine Derivatives from Piperidin-4-ylcarbamate

| Starting Material | Reaction | Product/Intermediate | Application/Further Reaction | Reference |

| tert-Butyl piperidin-4-ylcarbamate | Reaction with acyl chloride, followed by deprotection with TFA | 4-amino-N-substituted piperidine | Synthesis of cyanoguanidine derivatives | nih.gov |

| tert-Butyl piperidin-4-ylcarbamate | Nucleophilic aromatic substitution, reduction, cyclization | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Synthesis of NLRP3 inhibitors | nih.govijnrd.org |

| 1-Benzylpiperidin-4-one | Reductive amination, carbamate formation, debenzylation | This compound salt | Building block for active pharma ingredients | google.com |

Chemical probes are essential tools for exploring biological systems. This compound and its analogues are frequently used in the synthesis of specialized ligands that can serve as chemical probes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, to help elucidate their function.

In the development of an in vivo chemical probe for the protein kinase CSNK2A, a derivative, tert-butyl (R)-methyl(piperidin-3-yl)carbamate, was used as a building block to synthesize analogues with improved potency. mdpi.com The piperidine scaffold is also central to the design of chemical probes for Protein Arginine Methyltransferases (PRMTs). mdpi.com Furthermore, the modular nature of compounds derived from piperidin-4-ylcarbamate makes them suitable for creating fluorescent probes through appropriate functionalization. bldpharm.com These applications demonstrate the utility of this scaffold in creating tailored molecules for chemical biology research.

Enabling Access to Diverse Amine Derivatives

Application in Chemical Biology and Material Science Research

The utility of this compound extends beyond traditional organic synthesis into the interdisciplinary fields of chemical biology and material science.

In chemical biology, derivatives of this compound are fundamental in studying life processes at the molecular level. They are used to create libraries of compounds for screening against biological targets, leading to the discovery of new therapeutic agents. nih.govijnrd.org The use of piperidine-containing molecules to inhibit enzymes or modulate receptor activity is a cornerstone of modern drug discovery. mdpi.com

In material science, the piperidine motif is incorporated into polymers and other materials to confer specific properties. Piperidine derivatives are used as stabilizers in plastics, such as polyethylene (B3416737) and polypropylene, to protect against degradation from UV light and oxidation; these are known as Hindered Amine Light Stabilizers (HALS). google.com Carbamate-functional polymers have been synthesized using cyclic amines like piperidine for use in advanced coatings. nih.gov Moreover, piperidine-dithiocarbamate has been used as a ligand to create novel mixed-metal coordination polymers, demonstrating its application in the synthesis of advanced materials with unique electronic and structural properties.

Design and Synthesis of Scaffolds for Enzyme Mechanism Studies

The structural motif of this compound is integral to the design of molecular scaffolds used to investigate enzyme mechanisms, primarily by serving as a core component in the synthesis of enzyme inhibitors. The piperidine ring can position key pharmacophoric elements in the correct orientation to interact with an enzyme's active site.

One significant area of application is in the development of inhibitors for neurodegenerative diseases. In a study targeting Alzheimer's disease, researchers designed and synthesized a series of novel compounds to inhibit the acetylcholinesterase (AChE) enzyme. nih.gov The synthesis utilized tert-butyl piperidin-4-ylcarbamate as a key reactant to introduce the piperidine moiety. nih.gov This building block was reacted with 3-bromo-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one to create a central scaffold, which was further modified. nih.gov Several of the resulting compounds were potent AChE inhibitors, with one derivative, 6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide , demonstrating an IC50 value of 0.01 µM. nih.gov

Table 1: AChE Inhibitory Activity of Synthesized Scaffolds Data sourced from in-vitro studies on novel pyrrolidin-2-one derivatives. nih.gov

| Compound Name | Target Enzyme | IC50 (µM) |

| 6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide (9) | Acetylcholinesterase | 0.01 |

| 2-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (18) | Acetylcholinesterase | 0.01 |

| N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) | Acetylcholinesterase | 0.01 |

Similarly, the scaffold is crucial in creating modulators for inflammatory pathways. Researchers developed novel inhibitors for the NLRP3 inflammasome, a key component in inflammatory responses. mdpi.com The synthesis involved reacting commercially available tert-butyl piperidin-4-ylcarbamate with an acyl chloride to produce an amide intermediate, tert-butyl (1-(3-(2-chlorophenyl)propanoyl)piperidin-4-yl)carbamate . mdpi.com This intermediate was a cornerstone for building a series of molecules designed to probe the NLRP3 mechanism, with several compounds showing significant inhibition of NLRP3's ATPase activity. mdpi.com

The piperidine carbamate structure is also a recognized building block in the synthesis of inhibitors for other enzyme classes, including Janus kinases (JAKs) and serine proteases. nih.govvulcanchem.comresearchgate.net An efficient, scalable process for producing methyl piperidin-4-yl-carbamate has been developed specifically to facilitate its use as a key intermediate for manufacturing JAK inhibitors. researchgate.net Its utility lies in its ability to be incorporated into larger, more complex molecules that can selectively target the ATP-binding site or other allosteric sites on these enzymes, thereby helping to elucidate their catalytic mechanisms and guide further drug design. nih.gov

Development of Chemical PROTAC Linkers and Degron Components

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. biochempeg.comresearchgate.net A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. researchgate.net The piperidine scaffold, functionalized as this compound or its derivatives, plays a significant role in the construction of these linkers.

The physicochemical properties of the piperidine ring make it an attractive component for PROTAC linkers. It provides a degree of conformational rigidity that can be advantageous for achieving the optimal orientation of the two ligands, which is critical for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). medicilon.com.cn The carbamate and the piperidine nitrogen serve as versatile chemical handles for attaching the linker to the target-binding ligand and the E3 ligase-binding ligand.

A patent for a PLK1-selective degrading compound illustrates this application. The synthesis of the PROTAC involved a multi-step process starting with a derivative, tert-butyl (1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate . google.com This molecule, containing the core piperidine structure, was reacted via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to connect it to an E3 ligase ligand. Following deprotection of the carbamate, the resulting amino-piperidine linker was coupled to the PLK1-binding moiety to complete the final PROTAC molecule. google.com This demonstrates how the piperidin-4-ylcarbamate structure serves as a modular unit for constructing the linker element of a complex, bifunctional molecule.

Table 2: Components of a Synthesized PLK1-Targeting PROTAC Based on synthetic route described in patent WO2021194318A1. google.com

| PROTAC Component | Description |

| Protein of Interest | Polo-like kinase 1 (PLK1) |

| Linker Component | The synthesis utilizes tert-butyl (1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate as a key building block for the linker. |

| E3 Ligase Ligand | A thalidomide-based degron, 4-((2-(2-azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , which recruits the Cereblon (CRBN) E3 ligase. |

| Final Degrader | 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] Current time information in Bangalore, IN.diazepin-2-yl)amino)-N-(1-((1-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl)piperidin-4-yl)-2-fluoro-5-methoxybenzamide |

The ability to modify the piperidine ring and the linker length is crucial for optimizing PROTAC performance. The structure of this compound allows for systematic modifications to create libraries of linkers with varying lengths, flexibility, and solubility, which are essential for fine-tuning the degradation efficiency and selectivity of the final PROTAC. sci-hub.se

Contributions to Polymer Science and Advanced Materials

While this compound is not typically used as a primary monomer in large-scale polymer production, its structural features and those of its close derivatives are valuable in the synthesis of specialized polymers and advanced materials. The piperidine ring can be incorporated into polymer backbones or as a pendant group to impart specific properties such as thermal stability, pH-responsiveness, or biocompatibility.

The general principle is demonstrated by studies on the polymerization of other functionalized piperidine monomers. For instance, research on the radical polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate (XPPMA) , a monomer containing a piperidine cycle, provides insight into the polymerization kinetics of such systems. researchcommons.org The study determined key kinetic parameters for the homopolymerization of this monomer, establishing its reactivity and potential for creating new polymeric materials. researchcommons.org

Table 3: Kinetic Parameters for the Radical Polymerization of a Piperidine-Containing Monomer (XPPMA) Data sourced from a study on the polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate. researchcommons.org

| Kinetic Parameter | Value |

| Reaction Order (Monomer) | 1.5 |

| Reaction Order (Initiator) | 0.56 |

| Activation Energy (Ea) | 59.8 kJ/mol |

These findings indicate that piperidine-containing monomers can be effectively polymerized using standard techniques like free radical polymerization. researchcommons.org The presence of the piperidine moiety within the polymer structure opens possibilities for creating advanced materials. For this compound specifically, the secondary amine on the piperidine ring and the carbamate group are reactive sites that could be exploited in step-growth polymerization processes. For example, it could theoretically be difunctionalized to act as a monomer in the synthesis of novel polyamides or polyurethanes.

Furthermore, polymers containing the piperidin-4-ylcarbamate structure could be used in biomedical applications. The piperidine unit can be protonated at physiological pH, making polymers containing this moiety pH-sensitive. This property is desirable for creating "smart" materials for drug delivery systems that release their payload in specific cellular compartments or tissues with different pH environments. The carbamate group also offers a site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules to the polymer chain, further enhancing its utility in advanced material design.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Methyl piperidin-4-ylcarbamate, offering detailed insights into its atomic framework.

Multi-dimensional NMR for Comprehensive Structural Assignment (e.g., COSY, HSQC)

To unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound, multi-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

A COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would reveal the connectivity within the piperidine (B6355638) ring, for instance, showing cross-peaks between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5. This helps in tracing the proton network throughout the molecule. libretexts.orgresearchgate.net

An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methoxy (B1213986) group (-OCH₃) would show a correlation to the corresponding carbon signal in the HSQC spectrum, confirming its chemical shift. Similarly, the protons on the piperidine ring would correlate to their respective carbon atoms, allowing for a complete and accurate assignment of the molecule's carbon skeleton. ncl.ac.uk The use of such 2D NMR techniques is critical in resolving ambiguities that may arise in complex regions of the 1D spectra.

Table 1: Exemplary NMR Data for this compound and Related Structures Note: Chemical shifts (δ) are illustrative and can vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Piperidine H-2, H-6 (axial) | ~2.9-3.1 | ~45-46 |

| Piperidine H-2, H-6 (equatorial) | ~3.8-4.0 | ~45-46 |

| Piperidine H-3, H-5 (axial) | ~1.4-1.6 | ~32-33 |

| Piperidine H-3, H-5 (equatorial) | ~1.9-2.1 | ~32-33 |

| Piperidine H-4 | ~3.5-3.7 | ~47-48 |

| Carbamate (B1207046) N-H | ~4.7-4.9 | - |

| Methoxy (-OCH₃) | ~3.6-3.7 | ~51-52 |

Deuterium (B1214612) Exchange Studies for Active Hydrogen Identification

Deuterium (D₂O) exchange NMR studies are a straightforward and effective method for identifying labile protons, such as those on heteroatoms (O-H, N-H). libretexts.org In the ¹H NMR spectrum of this compound, the proton attached to the nitrogen of the carbamate group (-NHCOO-) is expected to be active.

Upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the signal corresponding to this N-H proton will broaden and eventually disappear. libretexts.org This occurs because the proton is exchanged with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR spectroscopy, the peak vanishes, confirming the presence and location of the active hydrogen. This technique is valuable for distinguishing N-H or O-H signals from other C-H signals in the spectrum. nih.govresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS-ESI) for Molecular Formula Validation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions. wiley-vch.de In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides a highly accurate mass measurement, often to within a few parts per million (ppm). rsc.orgprinceton.edu This precision allows for the unambiguous determination of the compound's elemental composition. For this compound (C₇H₁₄N₂O₂), the calculated exact mass is compared to the experimentally measured mass. A close match between the theoretical and found values validates the molecular formula and confirms the identity of the synthesized compound. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For piperidine derivatives, a reversed-phase HPLC method is commonly employed. unodc.orgoup.comresearchgate.net

A C18 column is typically used, with a mobile phase consisting of a gradient mixture of an aqueous solvent (often containing a modifier like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. oup.comnih.gov Detection can be achieved using a UV detector, as the carbamate group provides a chromophore, or more advanced detectors like Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) for compounds lacking a strong UV chromophore. researchgate.net The analysis provides the retention time of the compound and allows for the quantification of its purity by measuring the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 95% for research applications.

Table 3: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, reversed-phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile nih.gov |

| Gradient | e.g., 5% to 95% B over a set time nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min nih.gov |

| Detection | UV (e.g., 210, 254 nm) nih.gov or ESI-MS |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) oup.comresearchgate.net |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools for investigating the interactions between small molecules and biological macromolecules. These methods are pivotal in predicting binding affinities and modes of interaction, thereby facilitating the discovery and optimization of biologically active compounds.

Prediction of Ligand-Target Interactions in Chemical Systems

Molecular docking studies are frequently employed to predict the binding orientation and affinity of "Methyl piperidin-4-ylcarbamate" derivatives within the active sites of various biological targets. For instance, in the context of Alzheimer's disease research, derivatives of piperidine (B6355638) have been docked into the active site of acetylcholinesterase (AChE). researchgate.net In silico models suggest that the carbamate (B1207046) carbonyl oxygen can form hydrogen bonds within the enzyme's oxyanion hole, while the piperidine nitrogen interacts with hydrophobic residues. vulcanchem.com

Docking simulations have also been used to model the interaction of piperidine rings with the ATP-binding pocket of Hsp90, a chaperone protein implicated in cancer. These simulations help estimate the binding affinity and understand the structural basis for inhibition. Similarly, in the pursuit of novel inhibitors for the main protease (Mpro) of SARS-CoV-2, piperidine derivatives have been designed and their binding interactions explored through molecular docking. nih.gov The binding energies and predicted inhibition constants are calculated to identify the most promising candidates for further development. nih.gov

Furthermore, molecular docking has been applied to study the binding of piperidine derivatives to other targets, such as the PARP1 enzyme, which is involved in DNA repair and a target for cancer therapy. mdpi.com These studies can reveal key interactions, such as hydrophobic interactions and hydrogen bonds, that contribute to the binding affinity. mdpi.com For example, the methyl group of a docked compound was observed to be in close proximity to specific amino acid residues, suggesting favorable hydrophobic interactions. mdpi.com

Table 1: Predicted Interactions of Piperidine Derivatives with Biological Targets

| Derivative Class | Target Protein | Predicted Interactions | Computational Method |

| Piperidine Carbamates | Acetylcholinesterase (AChE) | Hydrogen bonds with oxyanion hole, hydrophobic interactions with Trp86. vulcanchem.com | Molecular Docking |

| Piperidine-based compounds | Hsp90 | Interaction with ATP-binding pocket. | AutoDock Vina |

| Piperidine derivatives | SARS-CoV-2 Mpro | Binding to the active site. nih.gov | Molecular Docking |

| Spiropyrazoline derivatives | PARP1 | Hydrophobic interactions with Ile214 and Leu216. mdpi.com | AutoDock Vina |

| Arylaminopropanone derivatives | Acetylcholinesterase (AChE) | Binding to the active site. | Molecular Docking |

Rational Design of Modified Piperidinyl Carbamates

Computational chemistry plays a crucial role in the rational design of modified piperidinyl carbamates to enhance their biological activity and selectivity. nih.gov By starting with a core scaffold like "this compound," researchers can use computational methods to suggest modifications that are likely to improve interactions with a specific target. tandfonline.com For example, fragment-based QSAR (Quantitative Structure-Activity Relationship) models have been developed for piperidine-derived compounds to design novel inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

This approach involves creating a combinatorial library of virtual molecules based on the piperidine scaffold and predicting their activity using the QSAR model. researchgate.net The most promising candidates are then subjected to molecular docking studies to further evaluate their binding potential. researchgate.net This iterative process of design, prediction, and evaluation allows for the efficient exploration of chemical space and the identification of potent and selective inhibitors. tandfonline.com

In the context of Alzheimer's disease, a similar strategy has been used to design new heterocyclic-based AChE inhibitors inspired by the drug Donepezil. tandfonline.com By replacing the piperidine moiety of Donepezil with other heterocyclic rings, a large number of new derivatives were designed and evaluated in silico. tandfonline.com This structure-based drug design approach can lead to the identification of novel therapeutic candidates with improved properties. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, flexibility, and the influence of the environment on molecular behavior. These simulations are particularly valuable for understanding the dynamic nature of ligand-protein interactions and reaction mechanisms.

Conformational Analysis and Flexibility of Piperidine-Carbamate Systems

MD simulations are used to investigate the conformational landscape and flexibility of piperidine-carbamate systems. These simulations can reveal the different conformations that a molecule can adopt and the energetic barriers between them. For example, MD simulations of piperidine derivatives in explicit solvent can elucidate key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net

The conformational flexibility of the linker in PROTAC (Proteolysis Targeting Chimera) molecules, which often contain piperidine-like structures, is crucial for their function. chemrxiv.org MD simulations can be used to explore the conformational ensemble of these complex molecules in different solvents, providing insights into their chameleonic behavior. chemrxiv.org Conformational analysis through methods like Potential Energy Scan (PES) studies can also be employed to investigate the conformational preferences of molecules like 1-Benzyl-4-(N-Boc-amino)piperidine. researchgate.net

Investigation of Dynamic Processes in Chemical Reactions

MD simulations are a powerful tool for investigating the dynamic processes of chemical reactions. nih.gov For instance, MD simulations have been used to study the covalent inhibition of fatty acid amide hydrolase (FAAH) by piperidine and piperazine (B1678402) aryl ureas. nih.govacs.org These simulations revealed that the enzyme induces a distortion of the amide bond in the inhibitor, which favors the formation of a covalent adduct. nih.govacs.orgresearchgate.net

In the context of CO2 capture, ab initio molecular dynamics (AIMD) simulations have been used to study the reaction between CO2 and aqueous amines, which can form carbamates. uregina.ca These simulations can help to elucidate the reaction mechanism and the role of intermediate species. uregina.ca Similarly, MD simulations have been used to study the stability of ligand-receptor complexes over time, providing insights into the dynamic behavior and structural changes of the system. nih.gov For example, simulations of piperidine derivatives complexed with the main protease of SARS-CoV-2 were run for 120 nanoseconds to assess the stability of the complex. nih.gov

Table 2: Applications of MD Simulations in Studying Piperidine Systems

| System | Focus of Study | Key Findings | Simulation Software |

| Piperidine derivatives | Conformational behavior | Elucidation of RMSD, hydrogen bonding, and solvent-accessible surface area. researchgate.net | Not specified |

| PROTACs with piperidine-like linkers | Conformational ensemble in solution | Characterization of chameleonic behavior in different solvents. chemrxiv.org | GROMACS with PLUMED |

| Piperidine aryl ureas with FAAH | Covalent inhibition mechanism | Enzyme-induced distortion of the amide bond favors adduct formation. nih.govacs.orgresearchgate.net | Not specified |

| Piperidine derivatives with SARS-CoV-2 Mpro | Complex stability | Assessment of dynamic stability and flexibility over 120 ns. nih.gov | NAMD with CHARMM force field |

| Arylaminopropanone derivatives with AChE | Mechanism of action | Determination of binding modes and interactions. | Not specified |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations are essential for obtaining insights that are not readily accessible through experimental methods alone.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate a variety of molecular properties for piperidine derivatives. researchgate.net These properties include molecular geometry, electronic stability, and reactivity descriptors. researchgate.netscirp.org For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in chemical reactions. scirp.orginlibrary.uz The energy gap between the HOMO and LUMO is an indicator of the molecule's stability. scirp.org

These calculations have been applied to study the corrosion inhibition properties of piperidin-4-one derivatives, where parameters such as hardness, softness, and the fraction of electron transferred were calculated to understand the inhibition mechanism. scirp.org Quantum chemical calculations have also been used to complement experimental studies on the synthesis of various carbamates and to understand the electronic effects that govern their reactivity. nipponsteel.com

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study enzymatic reactions involving piperidine-containing compounds. nih.govacs.orgresearchgate.net In these methods, the reactive part of the system is treated with a high level of quantum mechanics, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.govacs.orgresearchgate.net This approach allows for the study of bond-breaking and bond-forming processes in a realistic biological environment. nih.govacs.orgresearchgate.net

Spectroscopic Property Simulations

Computational chemistry is also used to simulate and predict spectroscopic data, which is invaluable for the characterization and identification of synthesized compounds. Methods like Density Functional Theory (DFT) are often used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

For this compound, predicted mass spectrometry data, specifically the collision cross-section (CCS), can be calculated. The CCS is a measure of an ion's shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for various adducts of methyl N-piperidin-4-ylcarbamate provide a theoretical benchmark for experimental identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) for Methyl N-piperidin-4-ylcarbamate Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.11281 | 135.1 |

| [M+Na]⁺ | 181.09475 | 143.4 |

| [M+NH₄]⁺ | 176.13935 | 142.2 |

| [M+K]⁺ | 197.06869 | 139.0 |

| [M-H]⁻ | 157.09825 | 135.3 |

| [M+Na-2H]⁻ | 179.08020 | 138.8 |

| [M]⁺ | 158.10498 | 135.8 |

| [M]⁻ | 158.10608 | 135.8 |

This data is computationally predicted and serves as a reference for experimental mass spectrometry.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are fields that use computational and statistical methods to correlate the chemical structure of compounds with their properties or activities. These approaches are instrumental in modern drug discovery and materials science.

Development of Predictive Models for Chemical Properties and Synthetic Outcomes

QSAR modeling is a powerful technique used to develop predictive models for the properties of piperidine derivatives. tandfonline.com These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property or activity, such as binding affinity to a biological target or the outcome of a synthetic reaction. tandfonline.comnih.gov

The process typically involves:

Data Set Curation: A dataset of molecules with known properties is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as topological, structural, physicochemical, spatial, and electronic. tandfonline.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Factor Analysis-based MLR (FA-MLR) are used to build the QSAR model from the training set. tandfonline.com

Model Validation: The model's reliability and predictive accuracy are assessed using internal and external validation techniques. tandfonline.com

For example, QSAR studies on piperidine derivatives acting as CCR5 antagonists have been performed to create predictive models for their binding affinity. tandfonline.com These models help in understanding which structural features are crucial for activity and guide the design of new, more potent compounds. tandfonline.comnih.gov Similarly, 3D-QSAR models have been developed for N-substituted piperidin-4-yl-methanamine derivatives to identify key hydrophobic interactions that determine binding affinity to the CXCR4 receptor. nih.gov

Table 2: Common Descriptor Classes in QSAR Modeling of Piperidine Derivatives tandfonline.com

| Descriptor Class | Description | Example |

|---|---|---|

| Topological | Describes the atomic connectivity in the molecule. | Wiener index, Kier & Hall connectivity indices |

| Structural | Counts of specific fragments or features. | Number of rotatable bonds, number of rings |

| Physicochemical | Relates to physical properties. | LogP (lipophilicity), Molar Refractivity |

| Electronic | Describes the electronic environment. | Dipole moment, HOMO/LUMO energies |

| Spatial | Describes the 3D arrangement of the molecule. | Jurs descriptors |

In Silico Screening for Novel Synthetic Targets

The this compound scaffold is a valuable starting point for in silico screening campaigns aimed at discovering novel molecules with desired properties. nih.gov Virtual screening involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific target or exhibit a particular activity.

One common approach is structure-based virtual screening, which utilizes the 3D structure of a target protein. nih.gov Molecular docking simulations are used to predict the binding mode and affinity of compounds from a virtual library to the target's active site. researchgate.net This method was used in the exploration of N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 chemokine receptor antagonists, where a fragment hit was identified through virtual screening and then elaborated upon to improve interactions with the binding site. nih.gov

Another approach is ligand-based virtual screening, which is used when the 3D structure of the target is unknown. These methods rely on the knowledge of existing active molecules. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features required for activity, and this model is then used to search databases for new compounds that match the pharmacophore. researchgate.net

The piperidine scaffold's unique ability to be combined with various molecular fragments makes it an ideal framework for creating diverse chemical libraries for screening purposes. clinmedkaz.org In silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to predict potential protein targets and pharmacological activities for new piperidine derivatives, guiding further preclinical studies. clinmedkaz.orgclinmedkaz.org

Emerging Trends and Future Research Directions

Innovations in Green and Sustainable Synthetic Protocols

The chemical industry's shift towards green chemistry has spurred significant innovation in the synthesis of piperidine (B6355638) derivatives and carbamates. The focus is on developing protocols that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Recent research highlights several sustainable strategies applicable to the synthesis of piperidinyl carbamates:

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions offers a powerful alternative to traditional solvent-based methods. A mechanochemical approach has been successfully applied to the alkylation of Boc-4-amino-piperidine, a key step in the synthesis of certain receptor antagonists. nih.govacs.org This solvent-free or low-solvent method can lead to complete conversion of starting materials in significantly reduced reaction times, for instance, achieving a 90% yield in just 70 minutes. nih.govacs.org

Catalyst-Free and Solvent-Free Reactions: Researchers have developed simple and efficient solvent-free methods for preparing primary carbamates by grinding alcohols or phenols with sodium cyanate (B1221674) and an acid catalyst like silica (B1680970) sulfuric acid or trichloroacetic acid. umich.edutubitak.gov.tr These "Grindstone Chemistry" approaches provide the necessary activation energy through friction, aligning with the principles of green chemistry by eliminating the need for toxic organic solvents. umich.edu

Use of CO₂ as a C1 Feedstock: Carbon dioxide, a greenhouse gas, is being increasingly explored as a renewable, non-toxic, and abundant C1 source for synthesizing carbamates. uantwerpen.benih.gov Catalytic systems, including those based on recyclable ionic liquids and copper, have been developed for the three-component coupling of amines, CO₂, and other reagents to form carbamates under atmospheric pressure, representing a significant step towards more sustainable chemical production. researchgate.net

Biocatalysis and Earth-Abundant Metal Catalysis: A novel two-step process combining biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis has been introduced to create complex piperidines. news-medical.netrice.edu This method uses enzymes to selectively functionalize the piperidine ring, followed by a cross-coupling reaction that avoids the use of expensive and toxic precious metal catalysts like palladium. news-medical.netrice.edu

| Sustainable Method | Key Features | Compound Class | Reference |

| Mechanochemistry | Reduced reaction time (70 mins); High yield (90%); Low solvent usage. | Piperidinyl Carbamates | nih.govacs.org |

| Solvent-Free Synthesis | Uses grinding instead of toxic solvents; Room temperature conditions. | Primary Carbamates | umich.edutubitak.gov.tr |

| CO₂ Utilization | Employs CO₂ as a renewable C1 source; Atmospheric pressure conditions. | Carbamates | uantwerpen.beresearchgate.net |

| Biocatalysis/Ni-Catalysis | Avoids precious metal catalysts; High selectivity via enzymatic oxidation. | Substituted Piperidines | news-medical.netrice.edu |

Exploration of Novel Reaction Pathways for Piperidinyl Carbamates

The synthesis of functionalized piperidines and carbamates is a field of continuous innovation, with chemists developing new routes to access these valuable scaffolds with greater efficiency and control. These novel pathways often provide access to previously hard-to-make substitution patterns and stereoisomers.

Key areas of exploration include:

Intramolecular Cyclization Methods: A variety of metal-catalyzed and organocatalyzed intramolecular cyclization reactions have been developed to construct the piperidine ring. nih.gov Techniques such as the aza-Heck cyclization, which can be performed under redox-neutral conditions, are particularly useful for substrates with oxidation-sensitive functional groups. mdpi.com

Enzymatic and Radical Coupling: A groundbreaking two-step strategy leverages enzymes for directed C-H oxidation on the piperidine ring, creating hydroxyl handles at specific positions. acs.org These intermediates then undergo radical cross-coupling reactions to forge new carbon-carbon bonds, providing a modular and efficient route to complex piperidines that sidesteps many traditional multi-step procedures. news-medical.netrice.eduacs.org

Alternative Carbamate (B1207046) Formation: Beyond traditional methods using phosgene (B1210022) or isocyanates, new reagents have been developed for safer and more efficient carbamate synthesis. nih.gov These include activated mixed carbonates and 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react quickly with amines to give high yields of the corresponding carbamates. nih.gov The Curtius rearrangement of acyl azides remains a widely used method for converting carboxylic acids into carbamates. nih.gov

Reductive Amination and SN2 Displacement: Established but continuously optimized methods like the reductive amination of N-substituted 4-piperidones remain a workhorse for preparing 4-aminopiperidine (B84694) derivatives. mdpi.com Additionally, nucleophilic substitution (SN2) reactions using chiral triflate esters and N-Boc-aminopiperidines provide a reliable method for creating chiral N-(aminocycloalkylene)amino acid derivatives with high purity. rsc.org

| Reaction Pathway | Description | Application | Reference |

| Enzymatic C-H Oxidation & Radical Coupling | A two-step method using enzymes for site-selective oxidation followed by C-C bond formation. | Synthesis of complex substituted piperidines. | news-medical.netrice.eduacs.org |

| Aza-Heck Cyclization | Palladium-catalyzed intramolecular cyclization of alkenylcarbamates under redox-neutral conditions. | Formation of the piperidine ring. | mdpi.com |

| Activated Carbonate Reagents | Use of reagents like p-nitrophenyl-activated carbonates for alkoxycarbonylation of amines. | Safer synthesis of carbamates. | nih.gov |

| Chiral Triflate Ester Displacement | SN2 reaction between chiral triflate esters and N-Boc-aminopiperidines. | Synthesis of chiral piperidine derivatives. | rsc.org |

Expansion into Supramolecular and Nanoscience Applications

The unique structural and electronic properties of piperidine-containing molecules are being increasingly exploited in the fields of supramolecular chemistry and nanoscience. These applications move beyond traditional pharmacology, using the piperidine scaffold to build larger, functional assemblies and materials.

Molecular Recognition and Supramolecular Assembly: The piperidine skeleton is recognized for its role in molecular recognition and its ability to participate in non-covalent interactions essential for building supramolecular structures. researchgate.net Functional groups attached to the piperidine ring can engage in hydrogen bonding and π-π stacking, enabling the formation of host-guest complexes and other organized assemblies. researchgate.net This has been demonstrated with related heterocyclic systems, where host molecules are used for the selective separation of pyridine (B92270) guests. acs.org

Functionalization of Nanomaterials: Piperidine has been used to functionalize the surface of carbon nanomaterials, such as C60 fullerenes. nih.gov This chemical modification can alter the solubility and electronic properties of the nanomaterials, opening the door for their use as photosensitizers and functional components in nanotechnology. nih.gov

Development of Advanced Materials: There is growing interest in using functionalized piperidines as building blocks for advanced materials. researchgate.net Research is being directed towards incorporating these scaffolds into polymers and other materials for applications in fluorescence-based sensing and nanotechnology. researchgate.net The ability to create supramolecular host materials from piperidine derivatives is also being explored. chemscene.com

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

The convergence of artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how synthetic routes are designed and optimized. For molecules like methyl piperidin-4-ylcarbamate and its derivatives, these computational tools can accelerate the discovery of novel, efficient, and sustainable production methods.

Automated Retrosynthesis and Reaction Prediction: AI platforms, such as IBM's RXN for Chemistry, use deep learning models trained on vast datasets of chemical reactions to perform automated retrosynthetic analysis. preprints.org These tools can predict viable synthetic pathways for complex target molecules, breaking them down into simpler, commercially available precursors. preprints.orgresearchgate.net The success of these AI applications is highly dependent on the quality and diversity of the training data. cas.org

Optimization of Synthetic Pathways: ML models can be used to predict reaction outcomes and identify optimal reaction conditions, reducing the need for extensive trial-and-error experimentation. preprints.org Researchers are developing ML frameworks that can predict which ligands will be successful for a given catalytic reaction, allowing for the in silico screening of options to design greener and more cost-effective processes. chemrxiv.org

User-Tunable and Greener Route Design: Advanced ML-driven tools like MHNpath allow chemists to customize the discovery process. arxiv.org By incorporating a tunable scoring system, users can prioritize synthetic routes based on criteria such as cost, reaction temperature, and toxicity, thereby facilitating the design of greener and more economical syntheses from the outset. arxiv.org

Quantum Chemical Calculations: While distinct from AI-driven synthesis planning, computational techniques like Density Functional Theory (DFT) are crucial for providing the foundational data that fuels ML models. bohrium.comresearchgate.netresearchgate.net Studies on related molecules like Methyl N-Boc-piperidine-3-carboxylate use DFT to calculate optimized structures and analyze electronic properties, generating insights that can enhance the predictive power of AI tools. researchgate.net

| AI/ML Application | Function | Impact on Synthesis | Representative Tool/Study |

| Retrosynthesis Planning | Predicts multi-step pathways from target to precursors. | Accelerates discovery of novel routes. | IBM's RXN, ReTReK preprints.orgresearchgate.net |

| Pathway Optimization | Suggests optimal conditions (ligands, solvents, temp.). | Improves efficiency, reduces experimentation. | ML for ligand prediction chemrxiv.org |

| Green Route Design | Scores routes based on sustainability metrics (cost, toxicity). | Promotes green-by-design principles. | MHNpath arxiv.org |

| Data Generation | Provides fundamental molecular property data for training models. | Enhances accuracy of ML predictions. | DFT Studies researchgate.netresearchgate.net |

Q & A

Q. What are the established synthetic routes for methyl piperidin-4-ylcarbamate, and how can researchers ensure reproducibility?

this compound is typically synthesized via carbamate formation using piperidin-4-amine and methyl chloroformate under basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis .

- Characterization : Validate purity via HPLC (>98%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Reproducibility : Document reaction parameters (temperature, stoichiometry) and purification methods (e.g., column chromatography with silica gel, eluent ratios) in detail .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : Analyze H and C spectra to confirm carbamate formation (e.g., carbonyl resonance at ~155 ppm in C NMR) .

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 158.1056) .

- Infrared spectroscopy : Identify carbamate C=O stretching vibrations near 1680–1720 cm .

Q. How should researchers handle safety and waste management for this compound?

- Safety protocols : Wear PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Waste disposal : Segregate organic waste containing the compound and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can structural modifications to this compound impact its biological activity or reactivity?

Q. How can contradictory spectral or biological data for this compound derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.